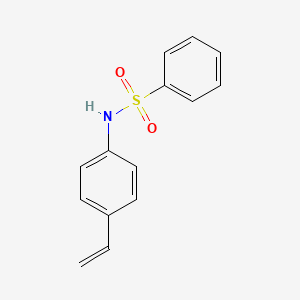

N-(4-Ethenylphenyl)benzenesulfonamide

Description

N-(4-Ethenylphenyl)benzenesulfonamide (CAS: 63740-30-7) is a sulfonamide derivative characterized by a benzenesulfonamide backbone linked to a 4-ethenylphenyl group. Its molecular formula is C₁₅H₁₅NO₂S, with a molecular weight of 273.35 g/mol and a purity of 95% .

Properties

CAS No. |

63740-28-3 |

|---|---|

Molecular Formula |

C14H13NO2S |

Molecular Weight |

259.33 g/mol |

IUPAC Name |

N-(4-ethenylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C14H13NO2S/c1-2-12-8-10-13(11-9-12)15-18(16,17)14-6-4-3-5-7-14/h2-11,15H,1H2 |

InChI Key |

KUCVOPQCWSDFLE-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis from 4-Vinylaniline and Benzenesulfonyl Chloride

The most straightforward approach to N-(4-Ethenylphenyl)benzenesulfonamide involves the direct sulfonylation of 4-vinylaniline with benzenesulfonyl chloride. This method follows similar protocols to those established for related vinylphenyl sulfonamides.

Procedure:

- To a solution of 4-vinylaniline (1.0 equivalent) in dichloromethane (DCM) or toluene (0.25 M), add pyridine (1.1-2.0 equivalents) as a base

- Cool the mixture to 0-5°C in an ice bath

- Add benzenesulfonyl chloride (1.1 equivalents) dropwise over 15-20 minutes

- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours

- Monitor reaction completion by thin-layer chromatography

- Quench the reaction with saturated ammonium chloride solution

- Extract the product with dichloromethane (3 × 10 mL)

- Wash the combined organic layers with brine

- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure

- Purify by column chromatography (petroleum ether:ethyl acetate gradient)

This method typically provides yields in the range of 75-85% and is compatible with laboratory-scale synthesis.

Palladium-Catalyzed Cross-Coupling Approach

An alternative approach involves the palladium-catalyzed cross-coupling of N-(4-bromophenyl)benzenesulfonamide with vinyl reagents. This method is particularly useful when direct access to 4-vinylaniline is limited.

Procedure:

- Prepare N-(4-bromophenyl)benzenesulfonamide from 4-bromoaniline and benzenesulfonyl chloride using the method described in section 2.1

- To a solution of N-(4-bromophenyl)benzenesulfonamide (1.0 equivalent) in anhydrous triethylamine (3.0 mL), add:

- Palladium(II) acetate (1.0 mol%)

- Tri(o-tolyl)phosphine (8.0 mol%)

- Ethylene or vinylboronic acid (1.2-1.5 equivalents)

- Heat the reaction mixture to 120-130°C in a sealed vessel for 12-24 hours

- Cool the mixture to room temperature and pour into water

- Extract with dichloromethane (3 × 10 mL)

- Wash the combined organic extracts with brine

- Dry over sodium sulfate and concentrate under reduced pressure

- Purify by flash column chromatography

This approach typically yields 65-75% of the desired product.

Indirect Synthetic Routes

Preparation via N-(4-Aminophenyl)benzenesulfonamide Intermediate

This multi-step approach involves preparing N-(4-aminophenyl)benzenesulfonamide first, followed by introduction of the vinyl group.

Procedure:

- Synthesize N-(4-aminophenyl)benzenesulfonamide:

- React 4-aminobenzoic acid with benzenesulfonyl chloride in the presence of potassium carbonate in water

- Acidify with concentrated hydrochloric acid to precipitate the product

- Filter, wash, and dry to obtain N-(4-aminobenzoic acid)benzenesulfonamide

- Reduce the carboxylic acid group using appropriate methods

- Convert to the vinyl derivative:

- React N-(4-aminophenyl)benzenesulfonamide with diazotization reagents (sodium nitrite/HCl)

- Perform Heck-type coupling with ethylene or palladium-catalyzed vinylation

This multi-step approach typically yields 50-65% of the target compound.

Synthesis via Wittig Reaction

An alternative approach employs a Wittig reaction strategy to introduce the vinyl group:

Procedure:

- Prepare N-(4-formylphenyl)benzenesulfonamide from 4-formylaniline and benzenesulfonyl chloride

- To a suspension of methyltriphenylphosphonium bromide or iodide (1.2 equivalents) in dry tetrahydrofuran (THF) at -20°C, add a suitable base (e.g., sodium bis(trimethylsilyl)amide, 1.4 equivalents) dropwise

- Stir for 1 hour at -20°C to generate the ylide

- Add a solution of N-(4-formylphenyl)benzenesulfonamide (1.0 equivalent) in THF dropwise

- Allow the mixture to warm to room temperature and stir for 12-24 hours

- Quench with saturated ammonium chloride solution

- Extract with ethyl acetate, wash with brine, dry over sodium sulfate

- Purify by column chromatography

This method typically provides yields of 70-80%.

Catalytic Methods for Improved Synthesis

Ultrasound-Assisted Synthesis

Recent advancements include ultrasound-assisted synthesis, which offers advantages in terms of reaction time and yield.

Procedure:

- In a conical flask, mix 4-vinylaniline (1.0 mmol) and benzenesulfonyl chloride (1.0 mmol)

- Add a catalytic amount of fly-ash:H₃PO₄ (0.02 mg) and ethanol (10 mL)

- Subject the mixture to ultrasonic irradiation at room temperature for 20-25 minutes

- Add potassium carbonate (0.1 mg) to neutralize hydrogen chloride formed

- Monitor reaction completion by thin-layer chromatography

- Wash the product with n-hexane and filter to remove the catalyst

- Dry the product to obtain this compound

This method typically provides yields of 90-96%, with shorter reaction times compared to conventional methods.

Green Chemistry Approach

Environmental considerations have led to the development of more sustainable methods for sulfonamide synthesis:

Procedure:

- In a round-bottomed flask, add 4-vinylaniline (1.0 equivalent)

- Add benzenesulfonyl chloride (1.0 equivalent) and potassium carbonate (1.5 equivalents)

- Add a minimal amount of water as the reaction medium

- Stir the mixture at room temperature for 2-3 hours

- Monitor reaction completion by thin-layer chromatography

- Filter the precipitated product, wash with water, and dry

- Recrystallize from an appropriate solvent if necessary

This solvent-minimized approach typically provides yields of 75-85%.

Characterization and Analysis

Structural Characterization

This compound can be characterized using various spectroscopic techniques:

1H NMR Spectroscopy (CDCl₃, δ ppm):

- 10.2-10.5 (s, 1H, NH)

- 7.6-7.8 (m, 2H, Ar-H)

- 7.3-7.5 (m, 5H, Ar-H)

- 7.0-7.2 (m, 2H, Ar-H)

- 6.6-6.7 (dd, 1H, CH=CH₂)

- 5.6-5.7 (d, 1H, CH=CH₂)

- 5.2-5.3 (d, 1H, CH=CH₂)

13C NMR Spectroscopy (CDCl₃, δ ppm):

- 135-140 (Ar-C and C=CH₂)

- 128-133 (Ar-C)

- 120-125 (Ar-C)

- 112-115 (CH=CH₂)

IR Spectroscopy (cm⁻¹):

- 3250-3300 (N-H stretching)

- 1620-1630 (C=C stretching)

- 1320-1340 (SO₂ symmetric stretching)

- 1150-1170 (SO₂ asymmetric stretching)

Mass Spectrometry:

- Molecular ion peak [M]⁺ corresponding to the molecular weight

- Fragmentation pattern characteristic of sulfonamides

Purity Analysis

The purity of the synthesized compound can be determined by:

- Melting point determination (sharp melting point indicates high purity)

- High-performance liquid chromatography (HPLC)

- Thin-layer chromatography (single spot)

- Elemental analysis (within ±0.4% of theoretical values)

Comparative Analysis of Synthetic Methods

The following table provides a comparative analysis of the different synthetic approaches for this compound:

| Method | Yield (%) | Reaction Time | Temperature | Catalyst Requirements | Environmental Impact | Scalability |

|---|---|---|---|---|---|---|

| Direct Sulfonylation | 75-85 | 12-24 h | RT | None | Moderate | Good |

| Pd-Catalyzed Coupling | 65-75 | 12-24 h | 120-130°C | Pd(OAc)₂, P(o-Tol)₃ | High | Moderate |

| Via Amine Intermediate | 50-65 | Multi-step | Various | Various | High | Poor |

| Wittig Reaction | 70-80 | 24 h | -20°C to RT | None | Moderate | Moderate |

| Ultrasound-Assisted | 90-96 | 20-25 min | RT | Fly-ash:H₃PO₄ | Low | Good |

| Green Chemistry Approach | 75-85 | 2-3 h | RT | None | Low | Excellent |

The comparison indicates that ultrasound-assisted synthesis offers the highest yield and shortest reaction time, while the green chemistry approach provides the best balance of environmental considerations and scalability.

Purification Techniques

Recrystallization

This compound can be purified by recrystallization from appropriate solvents:

Procedure:

- Dissolve the crude product in a minimal amount of hot ethanol or methanol

- Filter the hot solution to remove insoluble impurities

- Cool the filtrate slowly to room temperature, then to 5-10°C

- Collect the crystals by filtration

- Wash with cold solvent and dry under vacuum

This method typically provides 85-95% recovery of pure product.

Column Chromatography

For higher purity requirements:

Procedure:

- Dissolve the crude product in a minimal amount of dichloromethane

- Load onto a silica gel column

- Elute with a gradient of petroleum ether:ethyl acetate (starting with 95:5 and gradually increasing to 80:20)

- Collect and combine appropriate fractions

- Evaporate the solvent under reduced pressure

- Dry under vacuum

This method typically provides 90-98% purity.

Practical Considerations and Scale-up

Scale-up Considerations

For industrial-scale production:

- The direct sulfonylation method is most amenable to scale-up due to its simplicity and minimal waste generation

- The ultrasound-assisted method may require specialized equipment for large-scale implementation

- Heat dissipation becomes critical at larger scales, particularly for exothermic reactions

- Consider continuous flow processes for improved safety and efficiency

- Solvent recovery systems are recommended for economic and environmental sustainability

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethenylphenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Sulfonic acids or sulfonates.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamides, depending on the nucleophile used.

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Ethenylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits the activity of carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to a decrease in the proliferation of cancer cells that overexpress carbonic anhydrase IX .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

Sulfonamide derivatives differ primarily in the substituents on the phenyl ring attached to the sulfonamide nitrogen and the benzene-sulfonyl group. Below is a comparative analysis of N-(4-Ethenylphenyl)benzenesulfonamide and its analogs:

Table 1: Comparative Overview of Sulfonamide Derivatives

Impact of Substituents on Properties

Electronic Effects

- Electron-Withdrawing Groups (EWG): The cyano (-CN) group in N-(4-Cyanophenyl)-3-methoxybenzenesulfonamide increases the acidity of the sulfonamide NH proton, enhancing reactivity in nucleophilic reactions .

- Electron-Donating Groups (EDG): The methyl (-CH₃) group on the sulfonyl-phenyl ring (e.g., in N-(4-Acetylphenyl)-4-methylbenzenesulfonamide) increases lipophilicity, favoring membrane permeability . The methoxy (-OCH₃) group in N-(4-Cyanophenyl)-3-methoxybenzenesulfonamide may stabilize intermediates in synthetic pathways via resonance .

Steric and Functional Effects

- The vinyl group in this compound enables conjugation and polymerization, a feature absent in analogs with saturated substituents (e.g., methyl or hydroxy) .

- The hydroxyl group in N-(4-Hydroxyphenyl)benzenesulfonamide facilitates intermolecular hydrogen bonding, influencing crystal packing and solubility in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.